molecular formula C32H22N6Na2O8S2 B12427556 Direct Violet 1

Direct Violet 1

Cat. No.: B12427556
M. Wt: 728.7 g/mol
InChI Key: VDRKHPFIMDTBNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Direct Violet 1, also known as C.I. This compound, is an azo dye widely used in the textile industry. It is known for its vibrant violet color and is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. The compound has the chemical formula C32H22N6Na2O8S2 and a molecular weight of 728.66 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Violet 1 is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with another aromatic compound, typically containing hydroxyl or amino groups, to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the diazotization and coupling reactions are carried out under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final dye product .

Chemical Reactions Analysis

Types of Reactions: Direct Violet 1 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium dithionite in alkaline medium.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

Scientific Research Applications

Direct Violet 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Direct Violet 1 involves its interaction with specific molecular targets. For instance, it inhibits the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, thereby blocking viral entry into host cells. This inhibition is achieved through the disruption of protein-protein interactions, with an inhibitory concentration (IC50) in the micromolar range .

Comparison with Similar Compounds

Direct Violet 1 can be compared with other azo dyes such as:

  • Direct Blue 1
  • Direct Orange 25
  • Direct Red 28

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to exhibit strong binding affinity to certain biological targets, making it a potential candidate for antiviral research. Additionally, its vibrant violet color and good dyeing properties make it a preferred choice in the textile industry .

Properties

Molecular Formula

C32H22N6Na2O8S2

Molecular Weight

728.7 g/mol

IUPAC Name

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

VDRKHPFIMDTBNX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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